2-(4-fluoro-2-iodophenyl)ethan-1-ol
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Overview
Description
2-(4-Fluoro-2-iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8FIO It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluoro-2-iodophenyl)ethan-1-ol typically involves the following steps:
Halogenation: The introduction of iodine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, starting with a fluorobenzene derivative, iodine can be introduced using iodine monochloride (ICl) or iodine and a suitable oxidizing agent.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Alcohol Formation: The ethan-1-ol group can be introduced via a Grignard reaction, where a Grignard reagent (e.g., ethylmagnesium bromide) reacts with a suitable precursor, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the iodine atom to a less reactive form using reducing agents like sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with potassium cyanide (KCN) can introduce a cyano group.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Sodium borohydride (NaBH4), palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: Potassium cyanide (KCN), sodium azide (NaN3).
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Deiodinated compounds.
Substitution Products: Compounds with cyano or azido groups.
Scientific Research Applications
2-(4-Fluoro-2-iodophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions, especially those involving halogenated aromatic compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-2-iodophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, influencing biological pathways. For instance, in cancer research, the compound’s derivatives may inhibit the activity of ALK and ROS1 enzymes, thereby disrupting cancer cell growth and proliferation .
Comparison with Similar Compounds
2-(4-Iodophenyl)ethan-1-ol: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-(4-Fluorophenyl)ethan-1-ol:
2-(4-Bromo-2-fluorophenyl)ethan-1-ol: Contains a bromine atom instead of iodine, which can alter its reactivity and interaction with biological targets.
Uniqueness: 2-(4-Fluoro-2-iodophenyl)ethan-1-ol is unique due to the simultaneous presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological interactions. This dual halogenation can enhance its utility in various synthetic and research applications, making it a valuable compound in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
1243075-80-0 |
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Molecular Formula |
C8H8FIO |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
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